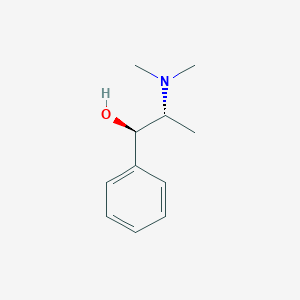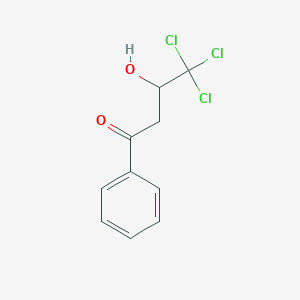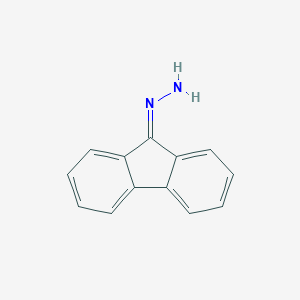![molecular formula C7H14N2O2 B081687 methyl N-[(Z)-pentylideneamino]carbamate CAS No. 14702-36-4](/img/structure/B81687.png)
methyl N-[(Z)-pentylideneamino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(Z)-pentylideneamino]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study. This compound is commonly referred to as MPCA and is a carbamate derivative that has a unique chemical structure. MPCA has been extensively studied for its various properties and is known for its ability to act as a potent inhibitor of certain enzymes.
Scientific Research Applications
MPCA has been extensively studied for its potential applications in various fields of study. One of the most significant applications of MPCA is in the field of enzyme inhibition. MPCA has been shown to act as a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have significant effects on cognitive function and memory.
Mechanism of Action
MPCA acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This binding prevents the breakdown of acetylcholine, leading to an increase in its levels. The increased levels of acetylcholine can have significant effects on cognitive function and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPCA have been extensively studied. MPCA has been shown to have significant effects on cognitive function and memory, as well as on other physiological processes. MPCA has also been shown to have anti-inflammatory and antioxidant properties, which can have significant effects on various diseases and conditions.
Advantages and Limitations for Lab Experiments
MPCA has several advantages and limitations for lab experiments. One of the main advantages of MPCA is its ability to act as a potent inhibitor of certain enzymes, making it a valuable tool for studying enzyme inhibition. However, MPCA also has limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the study of MPCA. One potential direction is the development of new synthetic methods for MPCA that are more efficient and cost-effective. Another potential direction is the study of the potential therapeutic applications of MPCA, including its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
Conclusion:
In conclusion, Methyl N-[(Z)-pentylideneamino]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study. MPCA has been extensively studied for its various properties and is known for its ability to act as a potent inhibitor of certain enzymes. The biochemical and physiological effects of MPCA have also been extensively studied, and it has been shown to have significant effects on cognitive function and memory, as well as on other physiological processes. While MPCA has several advantages and limitations for lab experiments, there are several future directions for the study of this compound, including the development of new synthetic methods and the study of its potential therapeutic applications.
Synthesis Methods
MPCA can be synthesized using various methods, including the reaction of pentylamine with methyl isocyanate and the reaction of pentylamine with methyl chloroformate. The most common method of synthesizing MPCA is through the reaction of pentylamine with methyl isocyanate. This method involves the addition of pentylamine to a solution of methyl isocyanate in an organic solvent, followed by the purification of the resulting product.
properties
CAS RN |
14702-36-4 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
methyl N-[(Z)-pentylideneamino]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-3-4-5-6-8-9-7(10)11-2/h6H,3-5H2,1-2H3,(H,9,10)/b8-6- |
InChI Key |
ZDBJFBQDDNRJLS-VURMDHGXSA-N |
Isomeric SMILES |
CCCC/C=N\NC(=O)OC |
SMILES |
CCCCC=NNC(=O)OC |
Canonical SMILES |
CCCCC=NNC(=O)OC |
synonyms |
2-Pentylidenehydrazine-1-carboxylic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



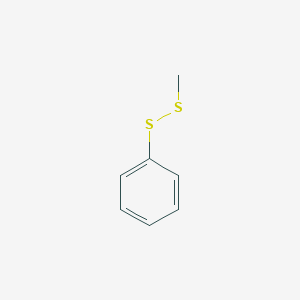
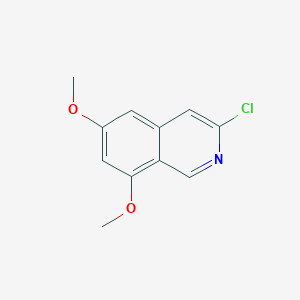
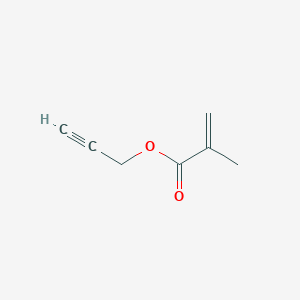
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)
![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)
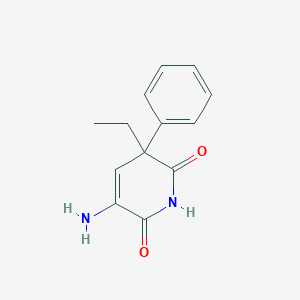
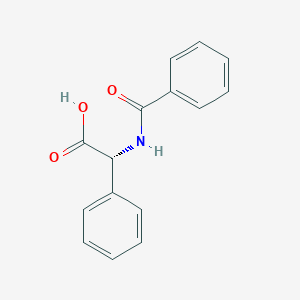
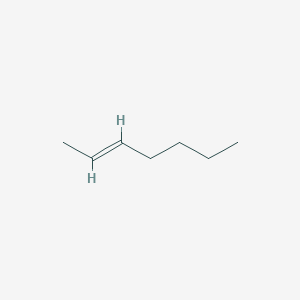
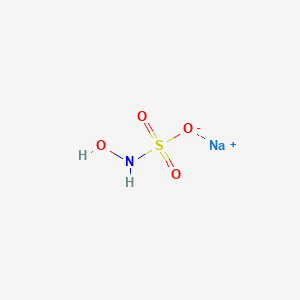
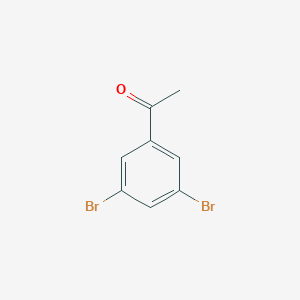
![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)
